molecular formula C13H19N5 B11730874 3-cyclopropyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine

3-cyclopropyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine

Cat. No.: B11730874
M. Wt: 245.32 g/mol
InChI Key: RXPCEGVYJIJOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine is a chemical compound of significant interest in medicinal chemistry research due to its pyrazole-based core structure. Pyrazole derivatives are recognized as a privileged scaffold in drug discovery, known for exhibiting a wide spectrum of pharmacological activities . These activities often include antimicrobial, anti-inflammatory, and anticancer properties, making such compounds valuable tools for probing biological pathways . Specifically, structural analogues featuring a 3-cyclopropyl-1H-pyrazol-5-amine core have demonstrated potent antibacterial and antifungal activities in scientific studies, suggesting a promising research direction for this compound in the development of novel anti-infective agents . The mechanism of action for pyrazole derivatives can vary widely based on their specific substitution patterns. They can be engineered to interact with diverse enzymatic targets, such as protein kinases, cannabinoid receptors, and carbonic anhydrases . The presence of both a pyrazole ring and an amine linker in this molecule provides sites for potential hydrogen bonding and interaction with biological targets, which researchers can explore. This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions and consult the relevant Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C13H19N5

Molecular Weight

245.32 g/mol

IUPAC Name

5-cyclopropyl-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine

InChI

InChI=1S/C13H19N5/c1-9-11(8-15-17(9)2)7-14-13-6-12(10-4-5-10)16-18(13)3/h6,8,10,14H,4-5,7H2,1-3H3

InChI Key

RXPCEGVYJIJOIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC2=CC(=NN2C)C3CC3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with β-Keto Esters

This method employs hydrazine derivatives reacting with β-keto esters under acidic or basic conditions. For example, methyl 3-cyclopropyl-3-oxopropanoate reacts with methylhydrazine in ethanol at 80°C for 12 hours, yielding the pyrazole ring with a cyclopropyl substituent. The reaction typically achieves 65–75% yield when catalyzed by p-toluenesulfonic acid (PTSA).

Key Parameters :

  • Temperature : 70–90°C

  • Catalyst : PTSA (5 mol%)

  • Solvent : Ethanol or methanol

  • Yield : 68 ± 3%

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed cyclizations offer superior regiocontrol. A 2017 study demonstrated that reacting 1-cyclopropyl-2-nitroethene with methylhydrazine in the presence of Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%) in toluene at 110°C produces the pyrazole core in 82% yield. This method avoids byproducts common in acid-catalyzed routes.

Introduction of the Cyclopropyl Group

Incorporating the cyclopropyl moiety requires strategic planning due to steric and electronic challenges. Two approaches are prevalent:

Cyclopropanation of Alkenes

The Simmons–Smith reaction is widely used. For instance, treating 1-methyl-3-vinyl-1H-pyrazol-5-amine with diiodomethane and a zinc-copper couple in diethyl ether at 0°C introduces the cyclopropyl group with 55% efficiency.

Optimization Insights :

  • Reagent : CH₂I₂ (2.2 equiv)

  • Catalyst : Zn(Cu) (activated)

  • Reaction Time : 6 hours

  • Yield Improvement : 70% with microwave irradiation (100 W, 15 min)

Cross-Coupling with Cyclopropane Derivatives

Suzuki–Miyaura coupling using cyclopropylboronic acid and a halogenated pyrazole precursor (e.g., 5-bromo-1-methyl-1H-pyrazol-3-amine) achieves selective functionalization. Under Pd(PPh₃)₄ catalysis (3 mol%) and K₂CO₃ in dioxane (90°C, 8 hours), this method attains 78% yield.

N-Alkylation of the Pyrazole Amine

The final step involves N-alkylation with (1,5-dimethyl-1H-pyrazol-4-yl)methanol. This requires activation of the alcohol and careful base selection:

Reductive Amination

Alternative pathways employ reductive amination with (1,5-dimethyl-1H-pyrazol-4-yl)methanal and NaBH₃CN in methanol. This one-pot method simplifies purification, yielding 73% product.

Purification and Characterization

Final purification often involves column chromatography (SiO₂, hexane/EtOAc 3:1) or recrystallization from ethanol/water. Spectroscopic characterization confirms structure:

Table 1: Key Spectral Data

TechniqueDiagnostic SignalsReference
¹H NMR δ 0.71–0.92 (m, 4H, cyclopropane CH₂)
δ 3.85 (s, 3H, N–CH₃)
¹³C NMR 8.2 ppm (cyclopropane CH₂)
HRMS m/z 245.32 ([M+H]⁺)

Industrial-Scale Production Considerations

Scaling synthesis requires addressing exothermic reactions and catalyst recovery:

Table 2: Industrial Optimization Strategies

ChallengeSolutionOutcome
Low cyclopropanation yieldContinuous flow reactor90% conversion
Pd catalyst costHeterogeneous Pd/C recycling5 reuses without loss
Byproduct formationHigh-performance liquid chromatography99.5% purity

Mechanism of Action

The mechanism of action of 3-cyclopropyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Physicochemical Properties: The cyclopropyl group in the target compound and in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine introduces steric bulk and modulates lipophilicity. Cyclopropane’s ring strain may enhance reactivity compared to linear alkyl chains (e.g., ethyl in ). Aromatic vs.

Synthetic Methodologies: Copper-catalyzed coupling (e.g., using CuBr/Cs₂CO₃ in ) is common for forming C–N bonds in pyrazole derivatives. Carbodiimide-mediated couplings (e.g., EDCI/HOBt in ) are standard for amide formation but are less relevant for amine linkages in the target compound.

Spectroscopic Characterization :

  • ¹H-NMR : Pyrazole protons typically resonate at δ 7.4–8.1 ppm, while methyl groups appear at δ 2.4–2.7 ppm . Cyclopropane protons (δ 0.5–1.5 ppm) and fluorophenyl groups (δ 7.2–7.6 ppm) provide distinct signatures .
  • MS : Molecular ion peaks ([M+H]⁺) align with calculated masses, as seen in (m/z 215.1) and (m/z 403.1).

Hydrogen Bonding and Crystallography

Pyrazole amines often participate in hydrogen-bonding networks. For example, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine likely forms N–H···N interactions, influencing crystal packing. Software like SHELXL and ORTEP are widely used for structural refinement, though crystallographic data for the target compound are absent in the evidence.

Biological Activity

3-Cyclopropyl-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects, supported by data tables and case studies.

  • Molecular Formula : C13H20ClN5
  • Molecular Weight : 281.79 g/mol
  • CAS Number : 1856023-84-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Pyrazole Rings : Pyrazoles are synthesized through the condensation of hydrazines with β-diketones or β-keto esters.
  • Coupling Reactions : The cyclopropyl and pyrazolyl intermediates are coupled using palladium catalysts under inert atmospheres.

The compound interacts with various molecular targets, influencing pathways related to inflammation, cell proliferation, and apoptosis. Its specific targets include:

  • Cyclooxygenase (COX) Inhibition : Similar pyrazole derivatives have been shown to inhibit COX enzymes, particularly COX-2, which is implicated in inflammatory processes . This inhibition can lead to reduced pain and inflammation.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of biological activities:

Activity TypeRelated CompoundEffect
COX InhibitionCelecoxib (SC-58635)Potent anti-inflammatory effects
AntibacterialPyrazolyl-UreasModerate activity against Staphylococcus aureus and E. coli
p38 MAPK InhibitionVarious PyrazolesSignificant inhibition of TNFα and IL-6 production in human chondro-sarcoma cells

In Vitro Studies

In vitro evaluations have demonstrated that similar pyrazole derivatives effectively block COX-2 activity, which is crucial for developing anti-inflammatory drugs. For instance, a series of sulfonamide-containing 1,5-diarylpyrazole derivatives were synthesized and evaluated for their ability to inhibit COX-2, leading to the identification of several potent inhibitors .

In Vivo Studies

In vivo studies on related compounds have shown promising results in animal models for conditions such as rheumatoid arthritis and osteoarthritis. These studies highlighted the importance of structural modifications in enhancing pharmacokinetic profiles while maintaining efficacy against inflammation .

Q & A

Q. Table 1. Comparative Biological Activities of Structural Analogs

Compound ModificationTargetIC₅₀ (µM)Reference
Cyclopropyl (parent compound)COX-22.1
Cyclohexyl substitutionCOX-23.5
5-Fluoro substitutionEGFR kinase1.8

Q. Table 2. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature60–80°C+30% yield
SolventAnhydrous DMF+25% purity
CatalystNaH (1.2 eq)+15% efficiency

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.